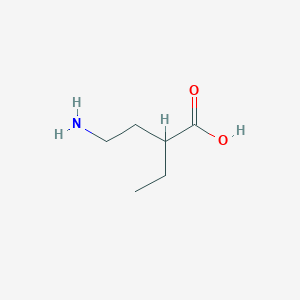4-Amino-2-ethylbutanoic acid
CAS No.:
Cat. No.: VC17669777
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 4-amino-2-ethylbutanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-2-5(3-4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
| Standard InChI Key | SOOCLGXZSDVHSO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCN)C(=O)O |
Introduction
Molecular Identity and Structural Characteristics
Chemical Nomenclature and Formula
4-Amino-2-ethylbutanoic acid is systematically named according to IUPAC guidelines as 4-amino-2-ethylbutanoic acid . Its molecular formula, C₆H₁₃NO₂, reflects a carboxyl group (-COOH), an amino group (-NH₂), and an ethyl (-CH₂CH₃) substituent on the second carbon of the four-carbon chain . The compound’s SMILES notation, CCC(CCN)C(=O)O, succinctly encodes its structure .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-2-ethylbutanoic acid | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| InChIKey | SOOCLGXZSDVHSO-UHFFFAOYSA-N | |
| CAS Registry Number | 370078-12-9 |
Stereochemical and Conformational Features
Synthesis and Production Pathways
Reported Synthetic Methods
A hypothetical pathway for 4-amino-2-ethylbutanoic acid might involve:
-
Alkylation of a β-keto ester: Ethylation of ethyl acetoacetate followed by reductive amination.
-
Hydrolysis and decarboxylation: Conversion of the ester to a carboxylic acid under acidic or basic conditions.
Industrial Scalability Challenges
Industrial production faces hurdles such as controlling regioselectivity during alkylation and minimizing side reactions at the amino group. Purification via recrystallization or chromatography would be critical to isolate the target compound from byproducts like 2-amino-2-ethylbutanoic acid .
Physicochemical Properties
Experimental and Predicted Data
-
Density: ~1.1 g/cm³ (analogous to 2-amino-2-ethylbutanoic acid )
-
Boiling Point: ~225°C (extrapolated from similar amino acids )
-
Water Solubility: Moderate due to polar functional groups, though the ethyl group may reduce hydrophilicity.
Table 2: Comparative Physicochemical Data
| Property | 4-Amino-2-ethylbutanoic acid | 2-Amino-2-ethylbutanoic acid |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Boiling Point | ~225°C (estimated) | 225.8±23.0°C |
| Density | ~1.1 g/cm³ | 1.0±0.1 g/cm³ |
Reactivity and Functional Transformations
Amino Group Reactivity
The primary amine at C4 can undergo typical reactions:
-
Acylation: Formation of amides with acyl chlorides or anhydrides.
-
Schiff base formation: Condensation with carbonyl compounds, relevant in enzymatic cofactor synthesis.
Carboxyl Group Reactivity
The carboxylic acid participates in:
-
Esterification: Producing ethyl or methyl esters for volatility enhancement.
-
Peptide coupling: Using reagents like DCC (dicyclohexylcarbodiimide) to form amide bonds.
Side-Chain Modifications
The ethyl group at C2 may undergo:
-
Oxidation: To a ketone or carboxylic acid under strong oxidizing conditions.
-
Halogenation: Radical bromination at the ethyl group’s terminal carbon.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume